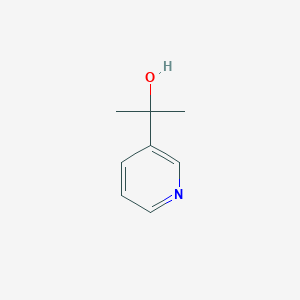

2-(Pyridin-3-yl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-pyridin-3-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-8(2,10)7-4-3-5-9-6-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTIJLGACUHBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443923 | |

| Record name | 2-(Pyridin-3-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15031-77-3 | |

| Record name | 2-(Pyridin-3-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pyridin-3-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine Based Chemical Scaffolds

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry and materials science. researchgate.netenpress-publisher.comrsc.orgnih.gov Its presence in a molecule can significantly influence its physical, chemical, and biological properties. dovepress.com The nitrogen atom in the six-membered aromatic ring imparts unique characteristics, including the ability to act as a hydrogen bond acceptor and a base, and to coordinate with metal ions. unimi.it These features make pyridine and its derivatives highly sought-after in the design of new drugs and functional materials. enpress-publisher.comresearchgate.net

Pyridine-based structures are found in a wide array of natural products, including vitamins like niacin and vitamin B6, and alkaloids. dovepress.com Furthermore, a vast number of synthetic compounds containing the pyridine moiety have been developed, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. rsc.orgdovepress.com The versatility of the pyridine scaffold allows for the introduction of various substituents at different positions of the ring, enabling the fine-tuning of a molecule's properties for a specific application. enpress-publisher.com This modularity is a key reason for the enduring importance of pyridine derivatives in drug discovery and development. researchgate.netnih.gov

Overview of the Compound S Role in Synthetic Organic Chemistry

2-(Pyridin-3-yl)propan-2-ol, with its tertiary alcohol functional group and a pyridine (B92270) ring, serves as a valuable intermediate in organic synthesis. chemicalbook.com Its structure allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules.

One of the common methods for the synthesis of this compound involves the reaction of 3-acetylpyridine (B27631) with a methyl organometallic reagent, such as methyllithium (B1224462) or a methylmagnesium halide (Grignard reagent). chemicalbook.com This nucleophilic addition to the carbonyl group of the acetylpyridine results in the formation of the tertiary alcohol.

The reactivity of this compound is centered around its two main functional groups: the hydroxyl group and the pyridine ring. The hydroxyl group can undergo oxidation to form the corresponding ketone, 2-(pyridin-3-yl)propan-2-one. It can also be a leaving group in substitution reactions, allowing for the introduction of other functional groups at that position. The pyridine ring, on the other hand, can participate in electrophilic aromatic substitution reactions, although the nitrogen atom deactivates the ring towards this type of reaction. It can also be reduced to a piperidine (B6355638) ring. phytobank.ca

Multidisciplinary Relevance in Scientific Inquiry

Established Reaction Protocols for this compound Synthesis

The preparation of this compound has been achieved through several established reaction protocols, primarily involving organometallic reagents and carbonyl chemistry.

Grignard Reagent-Mediated Transformations

A common and effective method for the synthesis of this compound involves the use of Grignard reagents. This approach typically utilizes a pyridine-derived Grignard reagent that undergoes a nucleophilic addition to a ketone. For instance, the reaction of a Grignard reagent formed from a suitable bromopyridine with acetone (B3395972) can yield the desired tertiary alcohol. The reaction necessitates anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. The optimization of reaction parameters such as temperature and reaction time is crucial for maximizing the yield. evitachem.com

Another variation involves the reaction of 3-acetylpyridine with a methyl Grignard reagent, such as methylmagnesium bromide. In this scenario, the Grignard reagent acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 3-acetylpyridine.

Carbonyl Addition Reactions

Nucleophilic addition to a carbonyl group is a fundamental strategy for forming the carbon-hydroxyl bond in this compound. libretexts.org The most widely documented method involves the reaction of 3-acetylpyridine with an organolithium reagent, specifically methyllithium. benchchem.comchemicalbook.com This reaction proceeds via nucleophilic attack of the methyllithium on the carbonyl carbon of 3-acetylpyridine. benchchem.com The process is typically carried out in an ethereal solvent like diethyl ether or benzene at a mild temperature, resulting in a high yield of the final product. benchchem.comchemicalbook.com

The general mechanism for nucleophilic addition to a carbonyl involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom changes from sp² to sp³ hybridization. libretexts.org In the case of unsymmetrical ketones, this can lead to the formation of a chiral center. libretexts.org

Synthetic Routes from Substituted Pyridine Precursors

The synthesis of this compound can also be achieved starting from various substituted pyridine precursors. One approach involves the use of 2-methylpyridine (B31789), which can be converted into a Grignard reagent and subsequently reacted with acetone. evitachem.com Alternatively, direct alkylation of 2-methylpyridine with an appropriate alkyl halide in the presence of a strong base can be employed. evitachem.com

Furthermore, functionalized pyridine derivatives can serve as versatile starting materials. For example, 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol, a boronic acid derivative, is a valuable intermediate. lookchem.com This compound can participate in cross-coupling reactions to form carbon-carbon bonds, highlighting the utility of substituted pyridines in constructing more complex molecules. lookchem.com Research has also demonstrated the synthesis of libraries of substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols, which involves the modification of a pyridine core structure. nih.gov

Catalytic Approaches in Compound Formation

Catalysis offers efficient and selective pathways for the synthesis of complex organic molecules, including this compound and its derivatives. Both transition metal catalysis and organocatalysis have emerged as powerful tools in this context.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, particularly those involving palladium and copper, have been instrumental in the synthesis of pyridine-containing compounds. acs.orgbeilstein-journals.org These methods often involve cross-coupling reactions where a new carbon-carbon or carbon-heteroatom bond is formed. For instance, a practical synthesis of a derivative, 2-[3-(4-fluoro-3-pyridin-3-yl-phenyl)-imidazo[1,2-a]pyrimidin-7-yl]-propan-2-ol, was achieved through sequential palladium-catalyzed coupling steps. acs.org

Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent example. This reaction has been utilized in the synthesis of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols. nih.gov Similarly, Sonogashira coupling, which involves a palladium catalyst and a copper co-catalyst to couple terminal alkynes with aryl or vinyl halides, has also been applied in the synthesis of related structures. nih.gov The choice of ligand is often critical in these reactions to achieve high efficiency and selectivity. researchgate.net

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free alternative for asymmetric synthesis. This approach has been successfully applied to the synthesis of chiral molecules containing pyridine moieties. For example, organocatalysts have been used in the enantioselective conjugate addition of aldehydes to various acceptors, a reaction that can be adapted for the synthesis of chiral precursors to this compound derivatives. nih.gov

Chiral primary amine-salicylamides have been shown to catalyze the enantioselective conjugate addition of α,α-disubstituted aldehydes to maleimides and nitroalkenes. nih.gov Furthermore, organocatalytic strategies have been developed for the asymmetric [3+2]-annulation to create N-fused heteroaromatic compounds. rsc.org These methods often rely on the formation of enamine or iminium ion intermediates, which then participate in stereoselective bond-forming reactions. google.com

Stereoselective Synthesis and Chiral Control

While this compound itself is an achiral tertiary alcohol, the introduction of chirality into its derivatives is crucial for many applications, particularly in pharmacology. Stereoselective synthesis allows for the precise construction of molecules with specific three-dimensional arrangements, which is essential for targeted biological activity.

The creation of a single enantiomer of a chiral pyridinyl propanol (B110389) derivative can be achieved through several strategic approaches, primarily involving the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction.

One prominent strategy involves the asymmetric addition of nucleophiles to a prochiral ketone or the pyridine ring itself. For instance, chiral pyridine-containing ligands can be synthesized and employed in asymmetric catalysis. diva-portal.org These ligands coordinate to a metal center, creating a chiral environment that directs the approach of a reactant, leading to high enantioselectivity. diva-portal.org The stereochemical outcome is often dictated by the absolute configuration of the carbinol carbon in the ligand. diva-portal.org

A well-documented approach for achieving stereocontrol in pyridine derivatives was developed by Comins, who utilized a chiral acylating group to direct the diastereoselective addition of nucleophiles to the pyridine ring. scripps.edu This method involves activating the pyridine as a pyridinium (B92312) salt with a chiral auxiliary. The steric bulk of the auxiliary effectively blocks one face of the pyridinium ring, forcing the nucleophile to add to the opposite face with high selectivity. scripps.edu This technique has been successfully used to create complex and stereochemically rich piperidine (B6355638) systems from pyridine precursors. scripps.edu

Another avenue is the use of biocatalysis. Engineered enzymes, such as alcohol dehydrogenases, have been explored for the enantioselective reduction of prochiral ketones like 3-acetylpyridine. While this specific reaction yields the secondary alcohol 1-(pyridin-3-yl)ethanol, the principle demonstrates a powerful green method for establishing a chiral center adjacent to the pyridine ring. Synergistic catalysis, combining chiral aminocatalysts with achiral metal catalysts, also presents a versatile strategy for activating carbonyl compounds toward enantioselective nucleophilic additions. rsc.org

Table 1: Overview of Enantioselective Strategies for Pyridinyl Alcohol Derivatives This table is interactive. You can sort and filter the data.

| Strategy | Description | Key Feature | Example Application |

|---|---|---|---|

| Chiral Ligands | Enantiomerically pure pyridyl alcohols or bipyridines are used as ligands for metal catalysts (e.g., Palladium, Copper) to induce asymmetry. diva-portal.org | The catalyst-ligand complex forms a chiral pocket. | Palladium-catalyzed allylic alkylation. diva-portal.org |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into a reactant to direct the stereochemical course of a reaction. scripps.edu | The auxiliary is cleaved after the key stereocenter-forming step. | Comins' method using a chiral acylating group for additions to pyridinium salts. scripps.edu |

| Biocatalysis | Use of enzymes (e.g., alcohol dehydrogenases) to catalyze stereoselective transformations. | High enantioselectivity under mild, aqueous conditions. | Enantioselective reduction of acetylpyridines. |

| Synergistic Catalysis | Combination of a chiral organocatalyst (e.g., a proline derivative) and a metal catalyst to activate both the electrophile and nucleophile. rsc.org | Dual activation mode enhances reactivity and selectivity. | Conjugate additions to α,β-unsaturated carbonyls. rsc.org |

When synthesizing derivatives of this compound that contain multiple stereocenters, controlling the relative configuration between them—diastereoselectivity—is paramount. This is often achieved by taking advantage of existing stereocenters or by employing specific catalytic systems that favor the formation of one diastereomer over others.

Hydrogenation of substituted pyridine rings is a common method for producing highly functionalized piperidines. The choice of catalyst can profoundly influence the diastereoselectivity. For example, rhodium(I) complexes have been used for the dearomatization and hydrogenation of fluorinated pyridines to yield all-cis-multi-substituted piperidines with high diastereocontrol. mdpi.com Similarly, heterogeneous ruthenium and nickel silicide catalysts have been developed for the cis-hydrogenation of substituted pyridines. mdpi.com

Cyclization reactions are another powerful tool for establishing relative stereochemistry. The aza-Prins cyclization, for instance, can generate trisubstituted piperidines with excellent diastereoselectivity. usm.edu Gold- and palladium-catalyzed oxidative amination of non-activated alkenes can also produce substituted piperidines, with novel pyridine-oxazoline ligands enabling high enantioselectivity in the process. mdpi.com In one case, an acid-catalyzed deprotection of a piperidine derivative unexpectedly led to a cyclodehydration, forming a novel benzopyranopyridine system with a specific cis configuration established during the reaction. beilstein-journals.org

These methods highlight that the stereochemical outcome is highly dependent on the substrate, catalyst, and reaction conditions, requiring careful optimization to achieve the desired diastereomer.

Table 2: Examples of Diastereoselective Syntheses in Pyridine-Related Systems This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst/Reagent | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Heterogeneous Hydrogenation | Ruthenium or Nickel Silicide | Multi-substituted Pyridines | cis-Piperidine derivatives | mdpi.com |

| Homogeneous Hydrogenation | Rhodium(I) complex / Pinacol borane | Fluoropyridines | all-cis-Fluorinated piperidines | mdpi.com |

| Aza-Prins Cyclization | Lewis Acid | Homoallylic N-sulfinyl imine | 2,4,6-Trisubstituted piperidines | usm.edu |

| Acid-Catalyzed Cyclodehydration | Strong Acid (e.g., HCl) | Substituted Piperidone | cis-Benzopyranopyridine | beilstein-journals.org |

Green Chemistry Principles in Synthetic Route Design

A primary goal of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. This has led to the development of solvent-free (neat) reactions and the use of environmentally benign solvents like water or glycerol.

Solvent-free synthesis of pyridine derivatives has been achieved through various means. One approach involves the mechanical grinding of solid reactants, such as the one-pot synthesis of pyridinyl tosylates via diazotization where reactants are simply ground together in a mortar. Another strategy is the use of catalysis under neat conditions. Iridium(III) complexes have been shown to catalyze the synthesis of substituted pyridines from alcohols and amino alcohols under solvent-free conditions, producing only water and hydrogen gas as byproducts, which represents a highly atom-economical and environmentally friendly process. uni-bayreuth.dersc.org

Metal-free, three-component reactions that proceed without a solvent offer an elegant pathway to complex molecules like γ-pyridyl alcohols from simple, readily available starting materials. researchgate.net Furthermore, the use of recyclable catalysts, such as functionalized ionic liquids, provides a pathway for high-yield production while minimizing catalyst waste. researchgate.net These approaches not only reduce the environmental footprint associated with solvent use and disposal but can also lead to simpler reaction workups and purifications.

Atom economy (AE) is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. studymind.co.uk It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. savemyexams.com

AE (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

A reaction with 100% atom economy, such as a rearrangement or a simple addition reaction, incorporates all reactant atoms into the final product, generating no waste byproducts. science-revision.co.uk However, many classical organic reactions, including Grignard reactions, have lower atom economies.

The standard synthesis of this compound involves the Grignard reaction between 3-acetylpyridine and a methylmagnesium halide (e.g., MeMgBr).

Reaction: C₇H₇NO (3-acetylpyridine) + CH₃MgBr (Methylmagnesium bromide) → C₈H₁₁NO (this compound) + Mg(OH)Br

In this reaction, the magnesium halide salt is a significant byproduct, which reduces the atom economy.

Table 3: Atom Economy Calculation for the Grignard Synthesis of this compound This table is interactive. You can sort and filter the data.

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-Acetylpyridine | C₇H₇NO | 121.14 | Reactant |

| Methylmagnesium Bromide | CH₃MgBr | 119.23 | Reactant |

| Total Reactant Mass | 240.37 | ||

| This compound | C₈H₁₁NO | 137.18 | Desired Product |

| Atom Economy | 57.1% | (137.18 / 240.37) * 100 |

An atom economy of 57.1% indicates that a substantial portion of the reactant mass (42.9%) ends up as an inorganic salt byproduct. science-revision.co.uk While atom economy is a crucial metric, a full sustainability assessment also considers other factors like reaction yield, energy consumption, solvent use, and toxicity of materials, which are captured by metrics such as Reaction Mass Efficiency (RME) and the Environmental Factor (E-Factor). tamu.edu Striving for synthetic routes with higher atom economy, such as catalytic "hydrogen borrowing" reactions where water is the only byproduct, is a key goal in designing more sustainable chemical manufacturing processes. rsc.org

Functional Group Interconversions of the Hydroxyl Moiety

The tertiary alcohol group of this compound is a key site for synthetic modification. Its reactivity allows for transformations into other functional groups, thereby altering the molecule's properties and enabling the synthesis of new derivatives.

Oxidation Reactions and Product Characterization

Tertiary alcohols are typically resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon, meaning oxidation would necessitate the cleavage of a carbon-carbon bond. chemistryviews.org However, studies on analogous structures indicate that the oxidation of the tertiary alcohol in pyridine-containing compounds can be achieved under specific conditions.

For instance, the structurally related compound, 2-(6-bromopyridin-3-yl)propan-2-ol (B3034125), has been successfully oxidized to the corresponding ketone, 2-(6-bromopyridin-3-yl)propan-2-one. benchchem.com This transformation highlights that the presence of the pyridine ring may influence the reactivity of the tertiary alcohol, allowing for oxidation that is typically challenging. Various oxidizing agents have been employed for this purpose, each with different conditions and yields. benchchem.com

| Oxidizing Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | - | 0°C | 2 hr | 95% | benchchem.com |

| KMnO₄ (aq.) | H₂O/acetone | 25°C | 6 hr | 88% | benchchem.com |

| Dess-Martin Periodinane | CH₂Cl₂ | 0°C to RT | 1 hr | 92% | benchchem.com |

The characterization of the resulting ketone product, 2-(6-bromopyridin-3-yl)propan-2-one, would be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to verify the disappearance of the hydroxyl proton and a shift in the signals for the propan-2-yl group, and Infrared (IR) spectroscopy to detect the appearance of a strong carbonyl (C=O) stretching frequency.

Derivatization for Enhanced Functionality

The hydroxyl group can be derivatized to enhance the functionality of the molecule, for example, by converting it into an ether or an ester. These modifications can alter the compound's solubility, steric profile, and electronic properties.

Etherification: The tertiary alcohol of 2-(6-bromopyridin-3-yl)propan-2-ol has been converted to its methyl ether derivative with a 92% yield by reaction with methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). benchchem.com This reaction proceeds via deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces the iodide from methyl iodide in a Williamson ether synthesis.

Esterification: The formation of esters from tertiary alcohols can be challenging via traditional Fischer esterification due to steric hindrance and the potential for elimination reactions under acidic conditions. However, alternative methods are available. Acylation can be achieved using acyl chlorides in the presence of a non-nucleophilic base like pyridine. medcraveonline.com Furthermore, enzymatic catalysis provides a mild and efficient route. For example, the tertiary alcohol 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol has been successfully acetylated using acetic anhydride (B1165640) with Candida rugosa lipase (B570770) as a catalyst in supercritical carbon dioxide, yielding 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate. medcraveonline.commedcraveonline.com This suggests that a similar enzymatic approach could be applied to this compound.

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character governs its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org The nitrogen atom's lone pair can coordinate with the electrophile or the Lewis acid catalyst, leading to the formation of a positively charged pyridinium species, which further deactivates the ring. When EAS does occur, it proceeds preferentially at the 3-position, which is the most electron-rich carbon. wikipedia.org

In this compound, the 3-position is already substituted. The existing 2-hydroxyprop-2-yl group is an alkyl group, which is typically weakly activating and ortho-, para-directing. However, the strong deactivating effect of the pyridine nitrogen generally overrides this influence. Direct EAS on this substrate would be difficult and require harsh conditions.

A common strategy to facilitate EAS on pyridines is to first form the pyridine N-oxide. abertay.ac.uk The N-oxide is more susceptible to both electrophilic and nucleophilic attack. The oxygen atom activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions. wikipedia.org For 3-alkylpyridine N-oxides, nitration has been shown to occur at the 4-position. researchgate.net However, if the 3-substituent is sterically bulky, such as a t-butyl group, substitution may be directed to the less hindered 2- or 6-position. researchgate.net Given that the 2-hydroxyprop-2-yl group is moderately bulky, a mixture of products from substitution at the 2-, 4-, and 6-positions could be expected upon N-oxide formation followed by electrophilic attack.

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions. For 3-substituted pyridines, nucleophilic attack generally occurs at the available alpha (2- and 6-) and gamma (4-) positions.

A key reaction for introducing nucleophiles onto pyridine rings lacking a good leaving group is the Chichibabin reaction, which typically uses sodium amide (NaNH₂) to introduce an amino group. wikipedia.org For 3-alkylpyridines, amination occurs predominantly at the 2-position, with substitution at the 6-position being a minor pathway. google.comgoogle.comiust.ac.ir This regioselectivity is attributed to the directing effect of the nitrogen atom and the influence of the alkyl substituent.

Similarly, reactions with strong organometallic nucleophiles like organolithium reagents also lead to substitution on the pyridine ring. The reaction of 3-alkylpyridines with phenyllithium (B1222949) results in phenylation primarily at the 2-position. cdnsciencepub.comresearchgate.netcdnsciencepub.com However, the steric bulk of the 3-substituent plays a critical role. While smaller alkyl groups (methyl, ethyl, isopropyl) direct substitution to the 2-position, a bulky t-butyl group directs the incoming nucleophile to the less sterically hindered 5-position. researchgate.netcdnsciencepub.com The 2-hydroxyprop-2-yl group on this compound is sterically comparable to an isopropyl or t-butyl group, suggesting that nucleophilic substitution could yield a mixture of 2- and 5-substituted products.

| Reactant | Nucleophile | Major Product Position | Minor Product Position(s) | Reference |

|---|---|---|---|---|

| 3-Methylpyridine | NaNH₂ (Amination) | 2-amino | 6-amino, 5-amino | google.comgoogle.com |

| 3-Methylpyridine | Phenyllithium | 2-phenyl | 6-phenyl | cdnsciencepub.comresearchgate.net |

| 3-t-Butylpyridine | Phenyllithium | 5-phenyl | 2-phenyl | researchgate.netcdnsciencepub.com |

Formation of Pyridinium Salts

The lone pair of electrons on the pyridine nitrogen atom is basic and nucleophilic, allowing it to readily react with electrophiles to form pyridinium salts. wikipedia.org This is a fundamental reaction of pyridine and its derivatives.

N-Alkylation: this compound can be expected to react with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form the corresponding N-alkylpyridinium salts. nih.govresearchgate.net This reaction is a standard SN2 process where the pyridine nitrogen acts as the nucleophile. Microwave irradiation has been shown to be an effective method for preparing poly-alkylpyridinium salts from 3-alkylpyridine monomers bearing a leaving group on the alkyl chain. nih.gov

Zincke Reaction: Another method for forming pyridinium salts involves the Zincke reaction. This process utilizes Zincke salts, which are N-(2,4-dinitrophenyl)pyridinium salts, that react with primary amines to yield new pyridinium salts. acs.org The reaction has been successfully applied to 3-alkylpyridines and is advantageous for synthesizing pyridinium salts from complex and polar amines, such as amino acids, under relatively mild conditions. acs.orgacs.orgnih.gov

Modifications and Transformations of the Propan-2-ol Side Chain

The propan-2-ol side chain offers a primary site for chemical modification, with the tertiary hydroxyl group being the most reactive center. Key transformations include oxidation, dehydration, and substitution reactions.

Functionalization of the alkyl chain of this compound primarily involves reactions of the tertiary hydroxyl group. These transformations can lead to a variety of derivatives with altered chemical properties.

Oxidation to Ketones: The tertiary alcohol group of this compound can be oxidized to the corresponding ketone, 1-(pyridin-3-yl)propan-2-one. While tertiary alcohols are generally resistant to oxidation under mild conditions, stronger oxidizing agents can achieve this transformation. For the analogous compound, 2-(6-bromopyridin-3-yl)propan-2-ol, oxidation to the ketone has been accomplished with a high yield using the Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. echemi.com It is anticipated that similar conditions would be effective for the oxidation of this compound.

Dehydration to Alkenes: The tertiary alcohol can undergo dehydration to form the corresponding alkene, 3-(prop-1-en-2-yl)pyridine. This elimination reaction is typically acid-catalyzed and proceeds through a carbocation intermediate. researchgate.net Common reagents for this transformation include strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures. researchgate.netlibretexts.org Alternatively, milder conditions using phosphorus oxychloride (POCl₃) in pyridine can also effect the dehydration of tertiary alcohols, often proceeding via an E2 mechanism. libretexts.orgmasterorganicchemistry.com

Etherification: The hydroxyl group can be converted to an ether. For instance, reaction with an alkyl halide in the presence of a strong base, such as sodium hydride (NaH), would yield the corresponding ether. In the case of 2-(6-bromopyridin-3-yl)propan-2-ol, etherification with methyl iodide and NaH in THF has been reported to produce the methyl ether derivative in high yield. echemi.com

Esterification: Ester derivatives can be synthesized through the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. This reaction is often catalyzed by an acid or a coupling agent. For example, enzymatic catalysis using lipases in non-aqueous media has been shown to be an effective method for the esterification of similar secondary metabolite compounds. masterorganicchemistry.comnist.gov

A summary of potential functionalization reactions of the propan-2-ol side chain is presented in the table below.

| Reaction Type | Reagents and Conditions (Inferred from Analogous Compounds) | Product |

| Oxidation | Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane in CH₂Cl₂ | 1-(Pyridin-3-yl)propan-2-one |

| Dehydration | Concentrated H₂SO₄ or H₃PO₄, heat; or POCl₃ in pyridine | 3-(Prop-1-en-2-yl)pyridine |

| Etherification | Alkyl halide (e.g., CH₃I), NaH in THF | 3-(2-Alkoxypropan-2-yl)pyridine |

| Esterification | Carboxylic acid/anhydride/acyl chloride, acid or enzyme catalyst | 2-(Pyridin-3-yl)propan-2-yl ester |

Mechanistic Elucidation of Key Chemical Reactions

A detailed understanding of the reaction mechanisms, including their kinetics and thermodynamics, is crucial for controlling reaction outcomes and optimizing conditions. While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its key reactions can be inferred from studies on analogous tertiary alcohols.

The kinetics and thermodynamics of the reactions of this compound are influenced by the stability of intermediates and transition states.

Dehydration Reaction: The acid-catalyzed dehydration of tertiary alcohols typically proceeds through an E1 mechanism. libretexts.org The reaction is initiated by the protonation of the hydroxyl group to form a good leaving group (water). The subsequent departure of water results in the formation of a tertiary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon to form the alkene. The rate-determining step is the formation of the carbocation.

The stability of the carbocation intermediate is a key factor influencing the reaction rate. The tertiary carbocation formed from this compound would be stabilized by the inductive effect of the three alkyl groups. The thermodynamic favorability of the reaction is driven by the formation of a stable alkene and a molecule of water. The choice between kinetic and thermodynamic control can be important if multiple alkene isomers can be formed, though in this case, only one constitutional isomer is possible. stackexchange.com

Oxidation Reaction: The kinetics of oxidation of alcohols by reagents like pyridinium chlorochromate (PCC) have been studied for various aliphatic alcohols. researchgate.net These reactions often exhibit first-order dependence with respect to both the oxidant and the substrate. The reaction rate can be influenced by the solvent polarity and the presence of acid catalysts. researchgate.net The mechanism is believed to involve the formation of a chromate (B82759) ester intermediate, followed by a rate-determining hydride transfer from the alcohol to the chromium species.

The direct observation and characterization of reactive intermediates provide valuable insights into reaction mechanisms.

In the context of the acid-catalyzed dehydration of this compound, the key intermediate is the tertiary carbocation, 2-(pyridin-3-yl)propan-2-yl cation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) under superacid conditions can sometimes be used to observe and characterize carbocations. nsf.gov However, attempts to observe the dicationic intermediate from the closely related 2-(4-pyridyl)-2-propanol (B77580) under superacid conditions were unsuccessful, resulting in a complex NMR spectrum, suggesting that the carbocation may be a transient species in this case. nsf.gov

In Friedel-Crafts reactions involving N-heterocyclic alcohols, dicationic, superelectrophilic intermediates have been proposed. nsf.gov For the reaction of this compound with an arene in the presence of a superacid, a dicationic intermediate where both the pyridine nitrogen and the hydroxyl group are protonated could be formed, leading to a highly reactive electrophile.

The table below summarizes the likely intermediates in the key reactions of this compound.

| Reaction | Proposed Intermediate | Potential Characterization Methods |

| Acid-Catalyzed Dehydration | 2-(Pyridin-3-yl)propan-2-yl cation | Low-temperature NMR under superacid conditions |

| Oxidation with Cr(VI) reagents | Chromate ester | IR, NMR (if stable enough to be isolated) |

| Friedel-Crafts Alkylation | Dicationic superelectrophile | Low-temperature NMR under superacid conditions |

Sophisticated Spectroscopic Characterization and Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-(Pyridin-3-yl)propan-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to reveal five distinct signals corresponding to the different chemical environments of the protons.

Methyl Protons (CH₃): The six protons of the two equivalent methyl groups attached to the tertiary carbon are expected to produce a single, sharp singlet in the upfield region of the spectrum, likely around 1.5 ppm. Their equivalence is due to the free rotation around the C-C bond.

Hydroxyl Proton (OH): The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature. In a solvent like CDCl₃, it might be observed in the range of 2-5 ppm.

Pyridinyl Protons: The four protons on the pyridine (B92270) ring are non-equivalent and would present a more complex pattern in the downfield (aromatic) region of the spectrum (typically 7.0-8.7 ppm).

H-5: This proton is expected to appear as a doublet of doublets, due to coupling with both H-4 and H-6.

H-4 and H-6: These protons would also likely appear as multiplets (e.g., doublet of doublets or doublet of triplets) due to coupling with their neighbors.

H-2: This proton, being adjacent to the nitrogen and furthest from the propan-2-ol substituent, would likely be the most downfield signal, appearing as a sharp singlet or a narrow multiplet.

Table 1: Predicted ¹H NMR Data for this compound (Note: Data is hypothetical and based on chemical shift predictions)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.65 | d | H-2 |

| ~8.50 | dd | H-6 |

| ~7.70 | ddd | H-4 |

| ~7.30 | dd | H-5 |

| ~4.50 | s (broad) | OH |

| ~1.55 | s | 2 x CH₃ |

Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets

The broadband proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Methyl Carbons (CH₃): The two equivalent methyl carbons would give rise to a single signal in the upfield aliphatic region, expected around 25-30 ppm.

Tertiary Alcohol Carbon (C-OH): The quaternary carbon atom bonded to the hydroxyl group and the pyridine ring would appear in the 70-75 ppm range.

Pyridinyl Carbons: The five carbons of the pyridine ring would produce signals in the downfield aromatic region (120-150 ppm). The carbons directly bonded to the nitrogen (C-2 and C-6) are typically the most deshielded. The carbon atom attached to the propan-2-ol group (C-3) would be a quaternary carbon, often showing a weaker signal intensity.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data is hypothetical and based on chemical shift predictions)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | C-6 |

| ~148.0 | C-2 |

| ~140.0 | C-3 |

| ~134.0 | C-4 |

| ~123.5 | C-5 |

| ~72.0 | C-OH |

| ~29.0 | 2 x CH₃ |

To confirm the assignments from 1D NMR and fully elucidate the structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6), confirming their connectivity. No correlations would be expected for the singlet signals of the methyl and hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal from the pyridine ring and the methyl groups to its corresponding carbon signal. For example, the proton signal at ~1.55 ppm would correlate with the carbon signal at ~29.0 ppm. The quaternary carbons (C-3 and C-OH) would be absent from this spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for establishing long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. Key expected correlations would include:

The methyl protons (~1.55 ppm) showing a correlation to the tertiary alcohol carbon (~72.0 ppm) and to C-3 of the pyridine ring (~140.0 ppm).

The pyridinyl protons showing correlations to adjacent and geminal carbons, confirming the substitution pattern. For instance, H-2 would show correlations to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methyl protons and the H-2 and H-4 protons of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

HRMS is used to determine the precise mass of the molecular ion, which allows for the calculation of its elemental formula. For this compound (C₈H₁₁NO), the theoretical monoisotopic mass is 137.08406 Da. uni.lu An HRMS experiment would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z | Found m/z |

| [C₈H₁₁NO + H]⁺ | 138.09134 | (Predicted) |

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. For this compound, the ESI-MS spectrum would be expected to show a prominent base peak at an m/z (mass-to-charge ratio) of 138.09134, corresponding to the protonated molecule. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 160.07328, might also be observed depending on the solvent and sample purity. uni.lu A characteristic fragmentation pathway for this ion would involve the loss of a water molecule (H₂O, 18 Da), leading to a significant fragment ion at m/z 120.08132. uni.lu Another likely fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound analysis, the gas chromatograph separates the compound from a mixture based on its boiling point and affinity for the stationary phase of the GC column. The retention time is a characteristic property under specific chromatographic conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion ([M]⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a unique mass spectrum that serves as a molecular fingerprint.

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (137.18 g/mol ). nih.gov The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would likely include:

Loss of a methyl group (•CH₃), resulting in a stable tertiary carbocation stabilized by the pyridine ring at m/z 122.

Loss of a water molecule (H₂O) from the molecular ion, yielding a fragment at m/z 119.

Cleavage of the C-C bond between the quaternary carbon and the pyridine ring.

Predicted mass spectrometry data for various adducts of this compound provides further insight into its expected behavior in the mass spectrometer. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 138.09134 |

| [M+Na]⁺ | 160.07328 |

| [M-H]⁻ | 136.07678 |

| [M+K]⁺ | 176.04722 |

| [M+H-H₂O]⁺ | 120.08132 |

| [M]⁺ | 137.08351 |

This table is generated based on predicted data and illustrates the expected mass-to-charge ratios for different ionized forms of the compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent feature for an alcohol is the broad O-H stretching band, typically appearing in the region of 3200-3600 cm⁻¹. docbrown.info The broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The spectrum would also show C-H stretching vibrations. Absorptions for the sp³ hybridized C-H bonds of the methyl groups are expected just below 3000 cm⁻¹, while the sp² hybridized C-H bonds of the pyridine ring would appear just above 3000 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Tertiary Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Pyridine Ring (sp²) | 3000 - 3100 | Medium |

| C-H Stretch | Methyl Groups (sp³) | 2850 - 3000 | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong |

| C-O Stretch | Tertiary Alcohol | 1100 - 1200 | Strong |

This table summarizes the expected IR absorption frequencies based on the functional groups present in the molecule, with data informed by general spectroscopic principles and data from related compounds. docbrown.infoacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the pyridine ring. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity and occur at shorter wavelengths (higher energy). The n → π* transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. This transition is generally lower in intensity and occurs at longer wavelengths (lower energy) compared to the π → π* transitions.

The position and intensity of these absorption bands can be influenced by the solvent environment. Stability studies of this compound have utilized UV-Vis spectroscopy to monitor the compound under various pH and temperature conditions, indicating its utility in tracking the integrity of the chromophoric system. For the related pyridin-2-ol, UV-Vis spectra show distinct absorption maxima that are characteristic of the electronic structure of the pyridine ring. nist.gov

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | π → π | ~200 - 270 | High |

| n → π | n → π | > 270 | Low |

This table outlines the principal electronic transitions expected for the pyridine chromophore in the compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, one can obtain detailed information about bond lengths, bond angles, and torsional angles.

While the specific crystal structure of this compound is not detailed in the provided search results, the methodology is well-established from studies of closely related compounds. rsc.orgnih.gov A typical analysis would involve collecting diffraction data on a diffractometer using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). rsc.org The structure would then be solved and refined using specialized software packages. rsc.org

The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. Crucially, it would confirm the molecular connectivity and provide insight into the molecule's conformation and intermolecular interactions in the solid state. Of particular interest would be the potential for hydrogen bonding, where the hydroxyl group (-OH) acts as a hydrogen bond donor and the pyridine nitrogen atom acts as an acceptor, potentially forming chains or more complex networks that stabilize the crystal lattice. nih.gov

Table 4: Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Atomic Coordinates (x, y, z) | Precise position of each non-hydrogen atom |

| Bond Lengths & Angles | Geometric details of the molecular structure |

| Torsional Angles | Conformational information of the molecule |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, etc. |

This table lists the key structural parameters that are elucidated from a successful X-ray crystallographic analysis.

Applications in Advanced Organic Synthesis and Building Block Utility

Role as a Versatile Synthon for Complex Molecular Architectures

As a synthon, 2-(pyridin-3-yl)propan-2-ol offers multiple reactive sites that can be exploited for the construction of complex molecular frameworks. The hydroxyl group can be a precursor for various functional groups through oxidation, reduction, or substitution reactions. The pyridine (B92270) ring itself can participate in a range of transformations, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, further expanding its utility.

One notable application is in Friedel-Crafts reactions. Under acidic conditions, the tertiary alcohol can generate a stable carbocation, which can then alkylate electron-rich aromatic compounds. masterorganicchemistry.comnih.gov This reaction provides a direct method for forming carbon-carbon bonds and assembling more complex structures. The pyridine nitrogen also allows for N-alkylation or the formation of N-oxides, which can modify the electronic properties of the ring and direct subsequent reactions.

Preparation of Functionalized Heterocyclic Systems

The pyridine moiety of this compound serves as a foundational element for the synthesis of a variety of functionalized heterocyclic systems. Its derivatives are key precursors in the construction of fused bicyclic and polycyclic aromatic compounds. For instance, derivatives of this compound can be utilized in the synthesis of imidazo[1,2-a]pyridines, a class of heterocycles with significant interest in medicinal chemistry due to their presence in drugs like zolpidem and alpidem. beilstein-journals.org The synthesis often involves the reaction of an aminopyridine derivative, which can be accessed from this compound, with an α-haloketone.

Furthermore, research has demonstrated the synthesis of other important heterocyclic systems, such as 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. researchgate.net These syntheses typically involve the condensation of a pyridine aldehyde, which can be obtained from the oxidation of the corresponding alcohol, with diaminoarenes. researchgate.net The versatility of the pyridine core allows for the creation of a diverse library of heterocyclic compounds with varied substitution patterns. One-pot, multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, further highlight the utility of pyridine-based synthons in generating complex peptidomimetic structures containing the imidazo[1,2-a]pyridine (B132010) scaffold. beilstein-journals.org

Intermediates in the Synthesis of Pharmacologically Relevant Compounds

The utility of this compound as a building block is particularly evident in the synthesis of pharmacologically active molecules. It serves as a key intermediate for compounds with potential therapeutic applications, including antimicrobial and anti-tubercular agents. The structural motif of a pyridine ring connected to a propan-2-ol unit is found in various developmental drug candidates.

For example, derivatives of this compound have been explored in the development of inhibitors for challenging drug targets like the KRAS protein. Specifically, it has been incorporated into the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class of compounds under investigation for their potential to inhibit KRAS G12C mutants, which are prevalent in certain cancers. mdpi.com The synthesis of these complex inhibitors often involves multi-step sequences where the pyridine-propanol fragment is introduced early and subsequently elaborated.

Additionally, the aminopyridine analogue, 2-(6-aminopyridin-3-yl)propan-2-ol, is a versatile intermediate for a range of pharmaceuticals. openpr.com The amino group provides a handle for further functionalization, allowing for its incorporation into larger, more complex drug architectures through amide bond formation or other coupling reactions.

Examples of Pharmacologically Relevant Scaffolds Derived from Pyridine-Propanol Intermediates

| Scaffold | Therapeutic Target/Application | Reference |

| Pyrido[2,3-d]pyrimidines | KRAS G12C Inhibitors | mdpi.com |

| Imidazo[1,2-a]pyridines | Anxiolytic, Hypnotic | beilstein-journals.org |

| 2-(Pyridin-3-yl)-1H-benzo[d]imidazoles | Antimicrobial | researchgate.net |

| Pyrrolo[2,3-d]pyrimidines | CSF1R Inhibitors | mdpi.com |

Design and Synthesis of Specialized Organic Ligands

The pyridine nitrogen and the hydroxyl group of this compound and its isomers make them excellent candidates for the design of specialized organic ligands for coordination chemistry and catalysis. The pyridine ring provides a strong coordination site for a wide range of transition metals, while the hydroxyl group can also coordinate to the metal center, forming stable chelate rings.

Derivatives of pyridinyl alcohols have been successfully employed as ligands in various catalytic systems. For instance, ruthenium(II) complexes bearing pyridine-based ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones, using 2-propanol as the hydrogen source. researchgate.netbohrium.com The catalytic activity of these complexes can be tuned by modifying the substituents on the pyridine ring, which in turn influences the electronic and steric properties of the metal center. bohrium.com

Similarly, cobalt complexes with pyridinyl alcoholato ligands have demonstrated high selectivity in the polymerization of butadiene. mdpi.com The design of these ligands, including the steric bulk of the substituents, plays a crucial role in controlling the catalytic activity and the properties of the resulting polymer. mdpi.com The ability to easily modify the structure of this compound allows for the rational design of ligands with specific properties for a desired catalytic transformation.

Development of Complex Organic Materials

The incorporation of pyridine moieties into polymers is a well-established strategy for developing functional organic materials with interesting electronic and optical properties. While direct polymerization of this compound is not commonly reported, its functionalized derivatives are valuable monomers for the synthesis of complex organic materials.

Pyridine-containing polymers have been investigated for their potential as conductive materials. acs.orgacs.orgresearchgate.net The nitrogen atom in the pyridine ring can be protonated or alkylated, which can significantly alter the electronic properties of the polymer and allow for n-doping. acs.orgacs.org For example, optically active conducting polymers have been prepared by the electrochemical polymerization of monomers containing thiophene (B33073) and pyridine units. acs.orgacs.org These materials exhibit reversible electrochromism and have potential applications in optical modulators and chiral sensors. acs.org

Furthermore, the development of organic field-effect transistors (OFETs) has benefited from the use of pyridine-containing copolymers. The inclusion of pyridine in the polymer backbone can lower the LUMO energy level, which is advantageous for electron injection and can improve carrier mobility. frontiersin.org By derivatizing this compound to introduce polymerizable groups, it can serve as a monomer for creating new materials with tailored electronic properties for applications in organic electronics.

Catalytic Applications and Rational Ligand Design

Utilization as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to a metal center is crucial in dictating the outcome of a reaction. Pyridine (B92270) and its derivatives have long been employed as ligands in coordination chemistry and catalysis. jscimedcentral.comresearchgate.net The dual functionality of pyridinyl alcohols, including 2-(Pyridin-3-yl)propan-2-ol, allows them to coordinate to metal centers through both the nitrogen of the pyridine ring and the oxygen of the alcohol group, forming a stable chelate ring.

Pyridinyl alcohol ligands have been successfully coordinated with various transition metals, including copper, to create catalysts for oxidation reactions. d-nb.info These catalysts have shown promise in the selective oxidation of alkanes, which are typically inert feedstocks. d-nb.info For instance, copper(II) complexes with pyridinyl alcohol ligands have been used to catalyze the partial oxidation of n-octane, yielding valuable oxygenates. d-nb.info The activity of these catalysts is attributed to a metal-ligand cooperative mechanism. d-nb.info The steric and electronic properties of the substituents on the alcohol moiety can significantly influence the catalyst's performance, including product yield and selectivity. d-nb.info While direct studies on this compound are limited, research on analogous structures provides insight into its potential. For example, increasing the steric bulk on the ligand has been shown to promote the catalytic reaction and enhance selectivity towards primary carbon products. d-nb.info

Table 1: Catalytic Performance of Analagous Copper(II)-Pyridinyl Alcohol Complexes in n-Octane Oxidation

| Catalyst (Ligand) | Oxidant | Yield (%) | Major Product Selectivity (%) |

|---|---|---|---|

| Cu 1 (2-pyridinyl-1-cyclohexanol) | H₂O₂ | 18.3 | 2-octanone (35%) |

| Cu 2a (2-pyridinyl-1,1-diphenyl methanol) | H₂O₂ | 21.3 | 1-octanol (53%) |

| Cu 2b (2-pyridinyl-1,1-diphenyl methanol) | H₂O₂ | 25.5 | 1-octanol (61%) |

| Cu 3 (2-pyridinyl-1-phenyl-1-isopropylmethanol) | H₂O₂ | 19.8 | 2-octanone (39%) |

This table is generated based on data for analogous compounds to illustrate potential applications. d-nb.info

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Catalytic asymmetric synthesis of chiral pyridine derivatives, however, presents significant challenges. chim.it The inherent properties of the pyridine ring, such as its Lewis basicity and coordinating ability, can lead to catalyst deactivation or low reactivity. chim.it Despite these difficulties, significant progress has been made in developing catalytic asymmetric reactions to access chiral pyridines. chim.it

Derivatives of this compound, if rendered chiral, could serve as valuable ligands for asymmetric catalysis. Strategies such as asymmetric reduction of pyridyl ketones or asymmetric addition to unsaturated bonds are common methods for creating chiral centers in pyridine-containing molecules. chim.it Although specific applications of chiral derivatives of this compound in asymmetric catalysis are not extensively documented, the general success in this field suggests a promising area for future research. The development of such chiral ligands could enable highly enantioselective transformations.

Coordination Chemistry with Metal Ions

The ability of this compound to act as a ligand is fundamental to its catalytic applications. Pyridine is known to be a versatile ligand, forming complexes with a wide array of transition metals. jscimedcentral.comwikipedia.org It typically acts as a two-electron L-type ligand. wikipedia.org

Pyridinyl alcohol ligands coordinate to metal centers in a bidentate fashion, utilizing the nitrogen atom of the pyridine ring and the oxygen atom of the alcoholato group. d-nb.info This coordination mode has been confirmed through techniques such as single-crystal X-ray diffraction for copper complexes of similar pyridinyl alcohol ligands. d-nb.info The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt. jscimedcentral.com The resulting complexes can vary in structure and properties depending on the metal ion, the stoichiometry of the reactants, and the reaction conditions. d-nb.info For example, both monomeric and dimeric copper complexes have been isolated with different pyridinyl alcohol ligands. d-nb.info

Table 2: Properties of Metal Complexes with Analagous Pyridinyl Alcohol Ligands

| Complex | Metal Center | Ligand | Coordination Mode | Key Structural Feature |

|---|---|---|---|---|

| Cu 1 | Cu(II) | 2-pyridinyl-1-cyclohexanol | Bidentate (N, O) | Monomeric |

| Cu 2a | Cu(II) | 2-pyridinyl-1,1-diphenyl methanol | Bidentate (N, O) | Monomeric |

| Cu 2b | Cu(II) | 2-pyridinyl-1,1-diphenyl methanol | Bidentate (N, O) | Chlorido-bridged dimer |

| Cu 3 | Cu(II) | 2-pyridinyl-1-phenyl-1-isopropylmethanol | Bidentate (N, O) | Monomeric |

This table is generated based on data for analogous compounds to illustrate coordination behavior. d-nb.info

Investigation of Catalytic Mechanisms and Selectivity Control

Understanding the mechanism of a catalytic reaction is key to optimizing its efficiency and selectivity. For catalysts derived from pyridinyl alcohol ligands, mechanistic studies have pointed towards cooperative roles between the metal center and the ligand.

In the copper-catalyzed oxidation of alkanes, the catalytic activity is linked to metal-ligand cooperation that facilitates the formation of Cu(II) peroxo intermediates. d-nb.info The reaction is believed to proceed through a combination of an oxygen rebound mechanism and a radical chain reaction. d-nb.info The selectivity of the reaction can be influenced by the geometry of the metal complex. For instance, a narrower N-Cu-O bite angle in the complex has been correlated with a higher yield of products resulting from the activation of the C-1 position of the alkane. d-nb.info

In other systems, such as palladium-catalyzed aerobic alcohol oxidation, pyridine ligands have been shown to play a dual role. nih.gov They can promote the aerobic oxidation of the reduced palladium(0) species back to the active palladium(II) state, while simultaneously inhibiting the direct oxidation of the alcohol substrate by palladium(II). nih.gov The turnover-limiting step in this process involves the formation of a palladium(II)-alkoxide, followed by dissociation of a pyridine ligand and subsequent β-hydride elimination. nih.gov These insights provide a framework for designing more effective catalysts by modifying the structure of the pyridine-based ligand to balance these competing effects.

Biological and Biochemical Research Applications

Molecular Target Identification and Binding Studies

There is no available research detailing the molecular targets of 2-(Pyridin-3-yl)propan-2-ol. Studies that would identify and characterize its binding to specific biological molecules are absent from the scientific literature.

Enzyme Inhibition and Activation Mechanisms

Currently, there are no published studies investigating the effects of this compound on enzyme activity. Therefore, no data exists on its potential enzyme inhibition or activation mechanisms, including key kinetic parameters such as IC₅₀ or Kᵢ values.

Receptor Interaction and Binding Affinity Analysis

Scientific literature lacks any reports on the interaction of this compound with any physiological receptors. As a result, there is no data available on its binding affinity (such as Kd or Ki values) for any known receptors.

Protein Binding Investigations

There is a lack of research on the binding of this compound to proteins. Consequently, there are no available data on its binding characteristics with plasma proteins or other specific protein targets.

Modulation of Intracellular Biochemical Pathways

The effect of this compound on intracellular signaling cascades has not been investigated. There are no studies to indicate whether it can modulate any known biochemical pathways within cells.

Investigation of Specific Biological Activities at the Molecular Level

Specific biological activities of this compound at the molecular level have not been a subject of published research.

Neurobiological Modulation Studies

There are no available studies on the neurobiological effects of this compound. Its potential to modulate neuronal pathways or interact with components of the central nervous system has not been explored in the scientific literature.

Antimicrobial Activity Mechanisms

While direct studies on the antimicrobial mechanisms of this compound are not extensively documented, the broader class of pyridine (B92270) derivatives has demonstrated significant antimicrobial properties. nih.govopenaccessjournals.com The pyridine nucleus is a core component of many natural products and synthetic drugs with therapeutic uses. openaccessjournals.com Its inclusion in a molecule can improve water solubility, a beneficial characteristic for drug candidates. nih.gov

The antimicrobial activity of pyridine-containing compounds is often attributed to their ability to interact with specific proteins, with the geometry of the key molecule defining its selectivity for the target. nih.gov For instance, certain synthetic alkyl pyridinol compounds, which share the pyridine core, have been shown to exhibit potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The proposed mechanism for these compounds involves the disruption and deformation of the bacterial membrane. mdpi.com Other research has shown that various pyridine derivatives possess good antibacterial and antifungal activity against a range of pathogens like B. subtilis, S. aureus, E. coli, A. niger, and C. albicans. nih.govopenaccessjournals.com

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov These findings suggest that the pyridine moiety is a valuable pharmacophore in the development of new antimicrobial agents.

Cellular Cytotoxicity Investigations

Investigations into the cellular cytotoxicity of pyridine derivatives have been conducted to assess their potential as therapeutic agents, particularly in cancer research. The destruction of cancer cells without harming healthy cells is a primary goal in cancer therapy. nih.gov

Studies on various fused quinazolinone derivatives, which can incorporate pyridine-like structures, have shown significant cytotoxicity against melanoma (B16F10) and prostate (PC3) cancer cell lines. nih.gov The cytotoxic effects were observed to be more pronounced with longer exposure times. nih.gov Similarly, certain thallium(III) complexes containing pyridine dicarboxylic acid derivatives have demonstrated potent and selective antiproliferative effects on A375 melanoma cells while showing much weaker cytotoxicity against normal HFF cells. nih.gov The cellular uptake of these complexes was found to be significantly higher in cancer cells compared to normal cells, which may contribute to their selectivity. nih.gov

In another study, a Palladium(II) complex exhibited exceptional cytotoxicity against A549 and HCT-116 cancer cell lines, although it was also harmful to the Vero normal cell line. researchgate.net These investigations highlight that while pyridine-containing compounds can possess potent cytotoxic activity against cancer cells, achieving selectivity to spare healthy cells remains a critical area of research.

G Protein-Coupled Receptor (GPR40) Agonist Activity

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is highly expressed in pancreatic β-cells and plays a role in augmenting glucose-stimulated insulin (B600854) secretion in response to fatty acids. nih.govacs.org This makes it an attractive therapeutic target for type 2 diabetes. nih.gov

Research into synthetic small-molecule agonists of GPR40 has shown they can enhance insulin secretion in a glucose-dependent manner. nih.gov In the development of potent GPR40 agonists, the introduction of polar groups, such as a pyridine ring, has been a successful strategy to improve the pharmacokinetic properties of lead compounds. sci-hub.st By replacing a phenyl group with pyridine, researchers have been able to lower clearance rates and extend the half-life of these agonists. sci-hub.st While this compound itself is not explicitly identified as a GPR40 agonist in the reviewed literature, the strategic use of its core pyridine structure in other GPR40 agonists underscores the importance of this moiety in designing drugs with favorable metabolic profiles. sci-hub.st

Lysine-Specific Demethylase 1 (LSD1) Inhibition Mechanisms

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme that removes methyl groups from histones, playing a crucial role in gene regulation. Its inhibition has emerged as a promising strategy in cancer therapy. nih.gov In the search for new, potent, and reversible LSD1 inhibitors, researchers have designed and synthesized various classes of compounds. nih.gov

One study described the discovery of pyrrolo[2,3-c]pyridines as a new class of LSD1 inhibitors. nih.gov Within this series, the introduction of a 2-hydroxypropan-2-yl group (the core structure of this compound) onto a phenyl ring of the inhibitor scaffold resulted in a compound with significant potency. Specifically, this compound inhibited LSD1 with an IC50 value of 21.1 nM. nih.gov This demonstrates that the 2-hydroxypropan-2-yl functional group can be a key component in achieving high-potency inhibition of LSD1. The mechanism of these inhibitors involves binding to the enzyme's active site, preventing it from demethylating its histone substrates. nih.gov

| Compound ID | Modification | LSD1 IC50 (nM) |

| 17 | 4-methylsulfonyl on phenyl ring | >100 (approx. 5x less potent than compound 10) |

| 16 | 4-methylcarbamate on phenyl ring | 53.8 |

| 18 | 2-hydroxypropan-2-yl on phenyl ring | 21.1 |

| 19 | 2-methoxypropan-2-yl on phenyl ring | 16.5 |

This table presents data on the inhibitory activity of different analogues, highlighting the potency of the compound featuring the 2-hydroxypropan-2-yl group. nih.gov

Kinase Inhibition Studies (e.g., LRRK2, GSK-3β)

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is linked to numerous diseases, including Parkinson's disease and Alzheimer's disease. nih.govnih.gov Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research.

Leucine-Rich Repeat Kinase 2 (LRRK2): Aberrant LRRK2 kinase activity is associated with Parkinson's disease. nih.govcornell.edu The development of selective LRRK2 inhibitors is an active area of research. nih.gov While numerous type-I inhibitors for LRRK2 exist, recent efforts have focused on developing type-II inhibitors, which target the inactive conformation of the kinase. nih.govcornell.edu Pyridine and related heterocyclic structures are common scaffolds used in the design of these inhibitors to achieve high affinity and selectivity. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in a wide array of cellular processes, and its inhibition is being explored for treating neurodegenerative diseases, bipolar disorder, and other conditions. nih.govnih.govmdpi.com Many GSK-3β inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP-binding site. nih.govmdpi.com The pyridine ring is a feature in some of these inhibitors, where it can form favorable hydrogen bond interactions within the kinase's hinge region, a key area for inhibitor binding. nih.gov For example, the N-(pyridin-2-yl)cyclopropanecarboxamide moiety has been utilized to establish such interactions with the Val135 residue of GSK-3β. nih.gov

Anticancer Property Investigations at the Cellular Proliferation Level

The pyridine ring is a common structural motif in many compounds investigated for their anticancer properties. nih.gov These investigations often focus on the ability of the compounds to inhibit the proliferation of cancer cells.

For example, novel pyridin-2-yl estra-1,3,5(10)-triene derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. nih.gov One derivative, in particular, showed significant antitumor potential against the MDA-MB-231 breast cancer cell line. nih.gov The proposed anticancer mechanisms for such compounds can be diverse, including the inhibition of enzymes crucial for cancer progression, such as aromatase, which is involved in estrogen synthesis and is a target in certain breast cancers. nih.gov

Other studies have focused on quinazolinone derivatives, which can feature pyridine-like rings, and have reported cytotoxic activities against various cancer cell lines, including HeLa, L1210 (mouse lymphocytic leukemia), and HT29 (human colon adenocarcinoma). nih.gov These findings underscore the continued interest in pyridine-based scaffolds for the discovery of new agents that can effectively halt cancer cell proliferation.

Applications in Biological Assay Development

There is currently no specific information available in peer-reviewed literature or patents detailing the use of this compound as a reference compound, a tool compound, or a reagent in the development of biological assays. The compound is commercially available and its synthesis is documented, suggesting its potential use as a building block in the synthesis of more complex molecules. However, its direct role in assay development, such as in high-throughput screening or as a standard for analytical methods in a biological context, is not reported.

Elucidation of Structure-Activity Relationships (SAR) for Biological Function

Similarly, there is a lack of specific studies where this compound serves as a parent compound for structure-activity relationship (SAR) investigations. SAR studies typically involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. While many SAR studies on various pyridine-containing molecules have been published, none were identified that specifically originate from or focus on the this compound scaffold. Its potential as a core structure for developing biologically active analogs has not been explored in the available literature.

It is important to note that the absence of published data does not definitively mean that this compound has not been used in such applications within private research settings. However, based on the accessible scientific record, there are no detailed research findings to report for these specific subsections.

Materials Science and Industrial Relevance of 2 Pyridin 3 Yl Propan 2 Ol Derivatives

Role as a Building Block in Polymer Chemistry